molecular formula C20H20N2O3S B12614293 N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide CAS No. 648899-35-8

N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide

Cat. No.: B12614293
CAS No.: 648899-35-8
M. Wt: 368.5 g/mol
InChI Key: CARVUZKKEMHALE-UHFFFAOYSA-N
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Description

N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide is a chemical compound known for its complex structure and potential applications in various scientific fields. It contains a naphthalene ring substituted with a sulfamoyl group and an acetamide group, making it an interesting subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide typically involves the reaction of 2,3-dimethylphenylamine with naphthalene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.

Scientific Research Applications

N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide
  • N-{5-[(2,4-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide

Uniqueness

N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can lead to different biological activities and applications compared to similar compounds.

Properties

CAS No.

648899-35-8

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

N-[5-[(2,3-dimethylphenyl)sulfamoyl]naphthalen-1-yl]acetamide

InChI

InChI=1S/C20H20N2O3S/c1-13-7-4-10-18(14(13)2)22-26(24,25)20-12-6-8-16-17(20)9-5-11-19(16)21-15(3)23/h4-12,22H,1-3H3,(H,21,23)

InChI Key

CARVUZKKEMHALE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3NC(=O)C)C

Origin of Product

United States

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